Naamidine B

Description

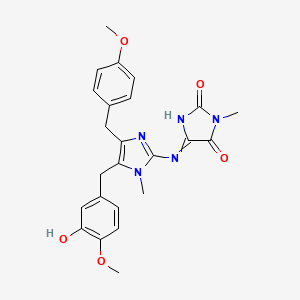

Structure

3D Structure

Properties

CAS No. |

121819-68-9 |

|---|---|

Molecular Formula |

C24H25N5O5 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

5-[5-[(3-hydroxy-4-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C24H25N5O5/c1-28-18(12-15-7-10-20(34-4)19(30)13-15)17(11-14-5-8-16(33-3)9-6-14)25-23(28)26-21-22(31)29(2)24(32)27-21/h5-10,13,30H,11-12H2,1-4H3,(H,25,26,27,32) |

InChI Key |

ZTINURUARMNVOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC(=C(C=C4)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Naamidine B: A Technical Guide to a Marine-Derived Imidazole Alkaloid

An In-depth Examination of the Structure, and Biological Context of a Promising Natural Product

For researchers, scientists, and drug development professionals, the vast chemical diversity of marine natural products presents a compelling frontier for therapeutic innovation. Among these, the naamidines, a family of imidazole alkaloids isolated from marine sponges of the genus Leucetta, have garnered significant interest for their diverse biological activities. This technical guide focuses on Naamidine B, providing a detailed overview of its chemical structure and contextualizing its potential through the lens of its more extensively studied analogs, Naamidine A and Naamidine J. While specific biological and experimental data for this compound remains limited in publicly accessible literature, the structural similarities within the naamidine family allow for valuable insights into its potential mechanisms and applications.

The Chemical Architecture of this compound

This compound is a tetrasubstituted imidazole derivative, sharing a core structural motif with other members of the naamidine family. The definitive structure, as elucidated in recent studies on the confirmation and revision of naamidine alkaloids, is presented below.[1] The molecule features a central imidazole ring, which is characteristically substituted at various positions, contributing to the diverse bioactivities observed across the analog series.

The confirmed chemical structure of this compound reveals a complex heterocyclic assembly, providing a foundation for understanding its physicochemical properties and potential biological interactions.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. However, based on its structural similarity to Naamidine A, a number of properties can be predicted. The following table summarizes key computed physicochemical properties for the closely related Naamidine A, offering a proxy for understanding the characteristics of this compound.

| Property | Value (for Naamidine A) | Data Source |

| Molecular Formula | C₂₃H₂₃N₅O₄ | PubChem[2] |

| Molecular Weight | 433.5 g/mol | PubChem[2] |

| IUPAC Name | (5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino]-3-methyl-imidazolidine-2,4-dione | PubChem[2] |

| CAS Number | 110189-06-5 | PubChem[2] |

Biological Activity and Therapeutic Potential: Insights from Naamidine Analogs

While specific bioactivity data for this compound is scarce, extensive research on its analogs, particularly Naamidine A and Naamidine J, provides a strong framework for predicting its potential therapeutic applications.

Antifungal Activity: The Zinc Chelating Mechanism of Naamidine A

Naamidine A has demonstrated notable antifungal activity against a range of pathogenic fungi, including drug-resistant strains.[3][4] Its mechanism of action is believed to involve the chelation of zinc ions, which are essential for fungal growth and viability.[5][6][7]

The following table summarizes the in vitro antifungal activity of Naamidine A against various fungal species.

| Fungal Species | Strain | MIC₈₀ (µM) | Culture Medium | Reference |

| Candida albicans | CaSS1 | 1.56 | RPMI | [6] |

| Trichophyton indotiniae | CI 633/P/23 (terbinafine-sensitive) | 12.5 - 25 | RPMI | [7] |

| Trichophyton indotiniae | 18 (terbinafine-resistant) | 12.5 - 25 | RPMI | [7] |

| Trichophyton indotiniae | V245-81 (terbinafine-resistant) | 12.5 - 25 | RPMI | [7] |

Signaling Pathway: Proposed Mechanism of Naamidine A Antifungal Activity

The antifungal effect of Naamidine A is strongly linked to its ability to sequester zinc ions, thereby disrupting essential zinc-dependent cellular processes in fungi.

Anti-inflammatory and Immuno-oncology Potential: Insights from Naamidine J

Naamidine J has emerged as a promising candidate in the fields of inflammation and immuno-oncology.[8][9][10] Recent studies have shown that Naamidine J can modulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[8][9] By inhibiting PD-L1 expression in cancer cells, Naamidine J has the potential to enhance anti-tumor T-cell immunity.[8]

Experimental Workflow: Evaluation of Naamidine J on PD-L1 Expression

The following diagram illustrates a typical experimental workflow to assess the impact of Naamidine J on PD-L1 expression in cancer cells.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of naamidine analogs.

Antifungal Susceptibility Testing of Naamidine A

Objective: To determine the minimum inhibitory concentration (MIC) of Naamidine A against various fungal strains.

Materials:

-

Naamidine A

-

Fungal strains (e.g., Candida albicans, Trichophyton indotiniae)

-

RPMI-1640 medium

-

96-well or 384-well microtiter plates

-

Spectrophotometer or fluorescence plate reader

-

Resazurin (alamarBlue®) reagent (for viability assessment)

Procedure:

-

Preparation of Fungal Inoculum: Fungal colonies are grown on an appropriate agar medium (e.g., Potato Dextrose Agar). A suspension of conidia or yeast cells is prepared in sterile saline and the cell density is adjusted to the desired concentration (e.g., 1 x 10⁶ CFU/mL).[5]

-

Serial Dilution of Naamidine A: A stock solution of Naamidine A is serially diluted in RPMI medium in the microtiter plates to achieve a range of final concentrations (e.g., 0-50 µM).[5]

-

Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the diluted Naamidine A.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 30°C or 28°C) for a specified period (e.g., 48-96 hours).[5][6]

-

Growth Assessment:

-

Optical Density: Fungal growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.[6]

-

Viability Assay: Alternatively, fungal viability can be assessed by adding resazurin reagent and measuring the fluorescence at an appropriate excitation/emission wavelength (e.g., 535/595 nm).[7]

-

-

MIC Determination: The MIC is determined as the lowest concentration of Naamidine A that causes a significant reduction (e.g., 80% - MIC₈₀) in fungal growth or viability compared to the untreated control.[6]

Synthesis and Future Directions

The total synthesis of several naamidine alkaloids, including Naamidine A and J, has been successfully achieved, paving the way for the synthesis of this compound and other analogs.[8][9] The synthetic routes often involve the construction of the substituted imidazole core followed by the addition of the hydantoin or related moieties. The availability of synthetic routes is crucial for further structure-activity relationship (SAR) studies, optimization of biological activity, and the generation of sufficient material for preclinical and clinical development.

Future research on this compound should focus on its isolation from natural sources or its total synthesis to enable a thorough investigation of its biological properties. Key areas of investigation will include:

-

Broad-spectrum biological screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and other biological activities of pure this compound.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship studies: Comparing the activity of this compound with its analogs to understand the contribution of different structural features to its biological effects.

The naamidine family of marine natural products represents a rich source of chemical novelty and therapeutic potential. While much remains to be discovered about this compound specifically, the wealth of information available for its close analogs provides a clear and compelling roadmap for future research and development. This technical guide serves as a foundational resource for scientists dedicated to exploring the therapeutic promise of these fascinating marine-derived compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Naamidine A | C23H23N5O4 | CID 135455949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemoproteomics of Marine Natural Product Naamidine J Unveils CSE1L as a Therapeutic Target in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bioactivity-Driven Synthesis of the Marine Natural Product Naamidine J and Its Derivatives as Potential Tumor Immunological Agents by Inhibiting Programmed Death-Ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Quest for Naamidine B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine B belongs to a compelling class of imidazole alkaloids isolated from marine sponges. These natural products have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source of this compound and a detailed, representative methodology for its isolation, based on established protocols for related compounds. While specific quantitative data and signaling pathways for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on the broader family of Naamidine alkaloids to provide a robust framework for researchers.

Natural Source

This compound is a secondary metabolite produced by the marine sponge Leucetta chagosensis[1][2]. This calcareous sponge, belonging to the family Leucettidae, is found in various marine environments, including the Indo-Pacific region[1]. Marine sponges of the genera Leucetta and Pericharax are well-documented sources of a rich variety of imidazole alkaloids, including other Naamidine analogs such as Naamidine A, G, H, I, and J[1][2][3][4]. The complex chemical ecology of these sponges contributes to the production of these unique and biologically active compounds.

Isolation Methodology

A definitive, step-by-step isolation protocol specifically for this compound is not detailed in the available scientific literature. However, by examining the isolation procedures for other Naamidine alkaloids and related imidazole compounds from Leucetta chagosensis and Pericharax heteroraphis, a comprehensive and representative experimental workflow can be constructed.

Experimental Protocol: Representative Isolation of Naamidine Alkaloids

This protocol is a composite of methodologies described in the literature for the isolation of imidazole alkaloids from marine sponges[1][2][4].

1. Sample Collection and Preparation:

-

Collect specimens of the marine sponge Leucetta chagosensis by scuba diving.

-

Immediately freeze the collected samples at -20°C to prevent degradation of the secondary metabolites.

-

Freeze-dry the sponge material to remove water, then grind it into a fine powder.

2. Extraction:

-

Extract the powdered sponge material exhaustively with a polar solvent such as methanol (MeOH) or ethanol (EtOH) at room temperature. This is typically done by repeated maceration or Soxhlet extraction.

-

Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents.

-

Separate the aqueous layer and subsequently partition it against a solvent of intermediate polarity, such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂), to extract the semi-polar alkaloids.

-

Concentrate the resulting organic layer to yield an enriched alkaloid fraction.

4. Chromatographic Purification:

-

Step 4.1: Silica Gel Chromatography:

-

Subject the enriched alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., UV light, Dragendorff's reagent).

-

-

Step 4.2: Size-Exclusion Chromatography:

-

Pool fractions containing compounds of interest and further purify them using size-exclusion chromatography on a Sephadex LH-20 column.

-

Use methanol as the mobile phase to separate compounds based on their molecular size.

-

-

Step 4.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Perform the final purification of the targeted fractions by RP-HPLC on a C18 column.

-

Employ a gradient elution system, typically with a mixture of water (often containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

-

Monitor the elution profile with a UV detector, as imidazole alkaloids typically exhibit UV absorbance.

-

Collect the peak corresponding to this compound and confirm its purity.

-

5. Structure Elucidation:

-

The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall structure of the molecule.

-

Visualization of the Isolation Workflow

Caption: A representative workflow for the isolation of this compound from Leucetta chagosensis.

Quantitative Data

| Parameter | Value | Reference |

| Yield of this compound | Not reported in the literature | - |

| Purity of this compound | Not reported in the literature | - |

| Spectroscopic Data (¹H and ¹³C NMR) | Not available in public databases | - |

Potential Signaling Pathways and Biological Activity

The specific signaling pathway and mechanism of action for this compound have not yet been elucidated. However, studies on its close structural analogs provide valuable insights into its potential biological activities.

-

Naamidine A: Has been shown to exhibit antifungal activity through a mechanism involving zinc chelation. This suggests that this compound might also possess metal-chelating properties and potentially interfere with zinc-dependent biological processes[5][6][7].

-

Naamidine J: Has been investigated for its potential as a tumor immunological agent by inhibiting the programmed death-ligand 1 (PD-L1)[3]. This indicates that this compound could also have immunomodulatory or anticancer properties.

Hypothetical Signaling Pathway: Zinc Chelation

Based on the activity of Naamidine A, a potential mechanism for this compound could involve the sequestration of zinc ions, which are essential cofactors for many enzymes, including those involved in fungal growth and proliferation.

Caption: Hypothetical mechanism of antifungal activity of this compound via zinc chelation.

Hypothetical Signaling Pathway: PD-L1 Inhibition

Drawing parallels with Naamidine J, this compound could potentially modulate the immune response by targeting the PD-1/PD-L1 axis, which is a critical checkpoint in cancer immunity.

Caption: Hypothetical mechanism of immunomodulatory activity of this compound via PD-L1 inhibition.

Conclusion

This compound, a fascinating imidazole alkaloid from the marine sponge Leucetta chagosensis, holds promise for further investigation in drug discovery. While a detailed and specific protocol for its isolation and comprehensive biological data are yet to be published, this guide provides a robust framework based on the collective knowledge of related compounds. The representative isolation methodology and the hypothetical signaling pathways presented herein offer a solid starting point for researchers aiming to explore the full potential of this intriguing natural product. Further studies are warranted to elucidate the precise isolation conditions, quantitative yields, and the specific molecular mechanisms underlying the biological activities of this compound.

References

- 1. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Syntheses of Naamidine G and 14-Methoxynaamidine G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Naamidine B in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine B, a member of the complex and pharmacologically intriguing family of pyrrole-imidazole alkaloids (PIAs), is a marine natural product isolated from sponges of the genus Leucetta. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities. However, the intricate biosynthetic pathways leading to the formation of these structurally unique alkaloids within their marine sponge hosts remain largely enigmatic. This technical guide synthesizes the current understanding and an in-depth analysis of the proposed biosynthetic pathway of the broader class of pyrrole-imidazole alkaloids, offering a foundational framework for understanding the biogenesis of this compound. It is important to note that while a general pathway for PIAs has been put forward based on precursor feeding studies and biomimetic synthesis, the specific enzymatic machinery and quantitative kinetics for this compound biosynthesis have not yet been elucidated.

Proposed Biosynthetic Pathway of Pyrrole-Imidazole Alkaloids

The biosynthesis of pyrrole-imidazole alkaloids is believed to commence from fundamental amino acid precursors, proline and lysine, which undergo a series of enzymatic transformations to construct the characteristic heterocyclic core of these molecules. The proposed pathway can be broadly divided into the formation of the pyrrole and the 2-aminoimidazole moieties, followed by their condensation and subsequent elaborations.

Formation of the Pyrrole Moiety

The pyrrole-2-carboxylate unit, a common feature in many PIAs, is widely proposed to originate from the amino acid L-proline . While the precise enzymatic steps are yet to be characterized, it is hypothesized that a series of oxidation reactions transform proline into the pyrrolic ring.

Formation of the 2-Aminoimidazole Moiety

The biogenesis of the 2-aminoimidazole ring is a more complex and less understood process. Current evidence suggests that L-lysine is the primary precursor.[1][2] A key step in this pathway is the conversion of lysine to the non-proteinogenic amino acid homoarginine .[1][3] This intermediate is then believed to undergo further modifications, including oxidation and cyclization, to form the 2-aminoimidazole core.

Condensation and Formation of Oroidin

A central and well-supported hypothesis in PIA biosynthesis is the role of oroidin as a key intermediate and precursor to a vast array of more complex alkaloids.[4][5][6] Oroidin is formed through the condensation of the proline-derived pyrrole moiety and the lysine-derived 2-aminoimidazole portion. This condensation is thought to be an enzyme-mediated process.

Dimerization and Cyclization to Form Naamidine-like Structures

The structural diversity of PIAs, including the naamidine family, is thought to arise from the subsequent dimerization and cyclization of monomeric precursors like oroidin.[4][7] These transformations can be complex and may involve a combination of enzymatic and non-enzymatic steps, such as [2+2] and [4+2] cycloadditions.[7][8] The specific biosynthetic route from oroidin to this compound has not been experimentally determined but is presumed to follow a similar pattern of molecular elaboration.

Experimental Methodologies: A General Overview

As the specific enzymes and reactions in this compound biosynthesis are unknown, this section provides a general overview of the experimental approaches that have been and could be used to elucidate such pathways for marine natural products.

-

Precursor Feeding Studies: This is a classical and powerful technique to identify the building blocks of a natural product.[9] It involves administering isotopically labeled (e.g., ¹³C, ¹⁵N) precursor molecules to the sponge or its associated microorganisms. The location and incorporation of the labels in the final product are then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This method has been instrumental in identifying proline and lysine as precursors for PIAs.

-

Biomimetic Synthesis: This approach involves the laboratory synthesis of a natural product under conditions that mimic the proposed biological reactions.[8] Successful biomimetic synthesis can provide strong circumstantial evidence for a proposed biosynthetic pathway.

-

Genomic and Transcriptomic Analysis: With the advancement of sequencing technologies, mining the genome and transcriptome of the sponge and its symbiotic microorganisms can help identify gene clusters that may be responsible for the biosynthesis of specific natural products. This can lead to the identification of candidate enzymes for further characterization.

-

Enzyme Assays: Once candidate enzymes are identified, their function can be confirmed through in vitro assays. This involves expressing the enzyme in a heterologous host (e.g., E. coli, yeast) and testing its ability to catalyze the proposed reaction using the putative substrate.

Quantitative Data

At present, there is a notable absence of quantitative data in the scientific literature regarding the biosynthesis of this compound or other pyrrole-imidazole alkaloids. Key metrics that are yet to be determined include:

-

Enzyme Kinetics: The Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the enzymes involved in the pathway are unknown.

-

Precursor and Intermediate Concentrations: The in vivo concentrations of the amino acid precursors and key intermediates within the sponge or its symbiotic microorganisms have not been reported.

-

Product Yields: The efficiency of the conversion of precursors to the final natural product has not been quantified.

The lack of this data underscores the nascent stage of research into the biosynthesis of these complex marine natural products.

Conclusion and Future Directions

The biosynthesis of this compound in marine sponges is a captivating area of research that holds significant potential for biotechnological applications, including the sustainable production of these valuable compounds for drug development. While a plausible biosynthetic pathway for the broader class of pyrrole-imidazole alkaloids has been proposed, originating from proline and lysine and proceeding through the key intermediate oroidin, the specific details for this compound remain to be uncovered.

Future research efforts should focus on:

-

Isolation and Characterization of Biosynthetic Enzymes: Identifying and functionally characterizing the enzymes responsible for each step of the pathway is crucial.

-

Elucidation of the Specific Pathway to this compound: Determining the precise sequence of reactions that lead from a common precursor like oroidin to the unique structure of this compound.

-

Understanding the Role of Symbiotic Microorganisms: Investigating whether the sponge host, its microbial symbionts, or a combination of both are responsible for the biosynthesis of these alkaloids.

A deeper understanding of the biosynthetic machinery will not only provide fundamental insights into the chemical ecology of marine sponges but also pave the way for the heterologous expression of these pathways in microbial hosts, enabling a sustainable and scalable supply of these promising therapeutic agents.

References

- 1. Precursor-Guided Mining of Marine Sponge Metabolomes Lends Insight into Biosynthesis of Pyrrole-Imidazole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. phcogrev.com [phcogrev.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Naamidine Alkaloids

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction:

The naamidines are a family of marine alkaloids, primarily isolated from calcareous sponges of the genus Leucetta. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. While the family includes several members, research has predominantly focused on Naamidine A, a compound recognized for its antifungal and potential anticancer properties. This guide provides a detailed summary of the available scientific data on the naamidine alkaloids, with a primary focus on the most extensively studied member, Naamidine A, due to a scarcity of specific data for Naamidine B.

Physicochemical Properties

The core structure of the naamidines features a substituted 2-aminoimidazole moiety linked to a hydantoin ring. Variations in the substitution patterns on the imidazole ring give rise to the different naamidine analogues.

Quantitative Data Summary

A summary of the key physicochemical properties of Naamidine A and the related analogue, Naamidine J, is presented below. These values have been computationally predicted and reported in public chemical databases.

| Property | Naamidine A | Naamidine J |

| Molecular Formula | C₂₃H₂₃N₅O₄[1] | C₂₅H₂₇N₅O₅[2] |

| Molecular Weight | 433.5 g/mol [1] | 477.5 g/mol [2] |

| IUPAC Name | (5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino]-3-methyl-imidazolidine-2,4-dione[1] | 5-[[5-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino]-3-methyl-imidazolidine-2,4-dione[2] |

| CAS Number | 110189-06-5[1] | Not Available |

| Canonical SMILES | CN1C(=C(C(=N1)N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O[1] | Not Available |

| InChI Key | REQFUGYVPAQCTH-UHFFFAOYSA-N[1] | Not Available |

Biological Activity and Mechanism of Action

Naamidine A has demonstrated notable antifungal activity against a range of fungal pathogens, including drug-resistant strains.[3][4][5][6] Its mechanism of action is believed to involve the chelation of metal ions, particularly zinc.[3][5]

Antifungal Activity

Recent studies have highlighted the potential of Naamidine A as a topical antifungal agent. It has shown efficacy against Trichophyton mentagrophytes, a fungus responsible for dermatomycosis.[3][4] The antifungal activity of Naamidine A is significantly diminished in the presence of excess zinc, supporting the hypothesis of a zinc-chelating mechanism of action.[3][5] It is proposed that Naamidine A sequesters zinc ions, which are essential for various fungal enzymatic processes, thereby inhibiting fungal growth.[3][5]

Signaling Pathway and Molecular Interactions

The proposed mechanism of action for Naamidine A's antifungal properties centers on its ability to bind zinc ions. This interaction likely disrupts zinc homeostasis in fungal cells. The following diagram illustrates the proposed logical relationship.

Caption: Proposed mechanism of Naamidine A antifungal activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of Naamidine A.

Synthesis of Naamidine A

A short and scalable synthesis of Naamidine A has been developed, which is a key step for enabling further biological studies and potential drug development.[7] A pivotal part of this synthesis involves the regioselective hydroamination of a monoprotected propargylguanidine to create N(3)-protected cyclic ene-guanidines.[7] This method also provides a way to produce N(2)-acyl analogues, avoiding the common issue of mixed acylated products.[7]

The following diagram outlines a generalized workflow for the synthesis of 2-aminoimidazole alkaloids like Naamidine A.

Caption: Generalized synthetic workflow for Naamidine A.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of Naamidine A is typically assessed using broth microdilution methods.

Protocol Summary:

-

Fungal Strain Preparation: Fungal isolates, such as Candida albicans or Trichophyton species, are cultured on appropriate agar plates (e.g., Potato Dextrose Agar).[4][8]

-

Inoculum Preparation: A standardized suspension of fungal cells or conidia is prepared in a suitable medium like RPMI-1640.[4][8]

-

Drug Dilution: Serial dilutions of Naamidine A are prepared in microtiter plates.[4][8]

-

Incubation: The fungal inoculum is added to the wells containing the drug dilutions and incubated under appropriate conditions (e.g., 30-37°C for 24-96 hours).[4][8]

-

Growth Assessment: Fungal growth is determined by measuring the optical density at 600 nm or by using a metabolic indicator dye like resazurin.[5][8] The Minimum Inhibitory Concentration (MIC) is then determined as the lowest drug concentration that inhibits a certain percentage of fungal growth (e.g., MIC₈₀).[5]

The following diagram illustrates the experimental workflow for determining the antifungal susceptibility of Naamidine A.

Caption: Workflow for antifungal susceptibility testing.

Conclusion

The naamidine family of marine alkaloids, particularly Naamidine A, represents a promising area for the development of new therapeutic agents. The well-documented antifungal activity of Naamidine A, coupled with a plausible mechanism of action involving zinc chelation, provides a solid foundation for further research. While specific data on this compound remains elusive, the detailed understanding of Naamidine A offers a valuable framework for investigating other members of this intriguing class of natural products. Future studies are warranted to explore the full therapeutic potential of the naamidines and to elucidate the structure-activity relationships across the different analogues.

References

- 1. Naamidine A | C23H23N5O4 | CID 135455949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naamidine J | C25H27N5O5 | CID 137270189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Concise total synthesis of naamine G and naamidine H - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Unveiling the Solubility Profile of Naamidine B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Naamidine B, a member of the 2-aminoimidazole alkaloid family of marine natural products. This document is intended for researchers, scientists, and drug development professionals working with this class of compounds. Due to the limited availability of direct quantitative solubility data for this compound, this guide consolidates information on the general solubility of 2-aminoimidazole alkaloids and provides a framework for experimental determination.

Core Executive Summary

Predicted Solubility of this compound

Based on the known properties of the 2-aminoimidazole scaffold and related naamidine compounds, the following table summarizes the predicted solubility of this compound in various laboratory solvents. The 2-aminoimidazole core itself is known to be readily soluble in water. However, the overall solubility of this compound will be influenced by its specific substitutions.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Soluble | The 2-aminoimidazole core is water-soluble, but the larger, more complex structure of this compound may limit its overall aqueous solubility. Solubility may be enhanced at acidic pH due to the basic nature of the imidazole ring. |

| Methanol | Soluble | The polarity of methanol makes it a good candidate for dissolving polar organic molecules like this compound. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent expected to solubilize this compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful and versatile polar aprotic solvent, widely used for dissolving a broad range of organic compounds for biological testing. |

| Dimethylformamide (DMF) | Soluble | DMF is another strong polar aprotic solvent suitable for dissolving complex organic molecules. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, and thus may exhibit moderate solubility for this compound. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a nonpolar solvent, DCM is less likely to effectively dissolve the polar 2-aminoimidazole structure of this compound. |

| Hexane | Insoluble | Hexane is a nonpolar solvent and is not expected to dissolve this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various laboratory solvents. This method is adapted from standard laboratory procedures for the characterization of natural products.

Materials:

-

This compound (solid)

-

Selected laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, DCM, Hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for quantification.

-

Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of solid this compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation. b. Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. b. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid. c. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: a. Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method. b. Use the previously generated standard curve to determine the concentration of this compound in the diluted samples. c. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Data Reporting: Report the solubility in units of mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Biological Context: A Representative Signaling Pathway

While the specific signaling pathway of this compound has not been fully elucidated, studies on the closely related compound, Naamidine A, have shown its involvement in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Naamidine A has been observed to selectively inhibit EGF-mediated cell growth and induce the expression of p21, leading to cell cycle arrest and apoptosis through the activation of caspases.[1] The following diagram illustrates this representative pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While direct quantitative data remains to be established, the provided qualitative predictions and a robust experimental protocol offer a clear path forward for its characterization. The inclusion of a representative signaling pathway for the closely related Naamidine A offers valuable context for its potential biological mechanism of action. Further experimental investigation is encouraged to precisely quantify the solubility of this compound in a range of laboratory solvents.

References

The Discovery and Therapeutic Potential of Naamidine Alkaloids: A Technical Guide

Abstract

Naamidine alkaloids, a class of 2-aminoimidazole marine natural products, have emerged as a significant area of interest in medicinal chemistry and drug development. First isolated from marine sponges of the Leucetta and Pericharax genera, these compounds exhibit a diverse range of biological activities, including potent anticancer, antifungal, and immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of Naamidine alkaloids. It details their isolation from natural sources, the total synthesis of key members of the class, and the experimental protocols for evaluating their biological effects. Furthermore, this guide summarizes the quantitative data on their bioactivity and elucidates their mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of marine-derived therapeutics.

Discovery and History

The story of Naamidine alkaloids begins with the exploration of marine biodiversity for novel bioactive compounds. The first members of this class were isolated from the calcareous sponge Leucetta chagosensis.[1] Subsequent research has led to the identification of a growing family of these alkaloids from various marine sponges, including those of the genus Pericharax.[2] The unique chemical architecture of Naamidine alkaloids, characterized by a substituted 2-aminoimidazole core often linked to benzyl and hydantoin moieties, has captivated the interest of synthetic and medicinal chemists. The pursuit of their total synthesis has not only provided access to these molecules for further biological evaluation but has also spurred the development of novel synthetic methodologies.

Chemical Structure

The core chemical scaffold of Naamidine alkaloids is a 2-aminoimidazole ring. This central heterocycle is typically adorned with various substituents that contribute to the diversity and biological activity of this family of natural products. For instance, Naamidine A possesses a complex structure featuring a 1-methyl-2-aminoimidazole core connected to a hydantoin ring and substituted with both a 4-hydroxybenzyl and a 4-methoxybenzyl group.

Biological Activity and Therapeutic Potential

Naamidine alkaloids have demonstrated a broad spectrum of biological activities, positioning them as promising leads for the development of new therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of Naamidine alkaloids. Naamidine A, in particular, has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, a critical driver in many human cancers.[3] It has been shown to induce caspase-dependent apoptosis in tumor cells, a hallmark of programmed cell death.[4] The cytotoxic effects of other members of the family, such as Naamidine H and I, have also been documented against various cancer cell lines.[1]

Antifungal Activity

Recent studies have unveiled the potent antifungal activity of Naamidine A. It exhibits inhibitory effects against a range of fungal pathogens, including Candida albicans and the emerging drug-resistant dermatophyte Trichophyton indotiniae.[5] The proposed mechanism of its antifungal action involves the chelation of zinc, an essential metal for fungal growth and virulence.[5]

Immunomodulatory Activity

Derivatives of Naamidine J have been shown to possess immunomodulatory properties. Specifically, they can suppress the expression of programmed death-ligand 1 (PD-L1) in cancer cells, a key mechanism by which tumors evade the immune system. This activity suggests a potential role for Naamidine alkaloids in cancer immunotherapy.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activity of various Naamidine alkaloids.

Table 1: Cytotoxicity of Naamidine Alkaloids against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Naamidine H | HeLa | 5.6 | [1] |

| Naamidine I | HeLa | 15 | [1] |

Table 2: Antifungal Activity of Naamidine A

| Organism | MIC80 (µM) | Reference |

| Trichophyton indotiniae | 12.5–25 | [6] |

Signaling Pathways

The biological effects of Naamidine alkaloids are mediated through their interaction with specific cellular signaling pathways.

EGFR Signaling and Apoptosis Induction by Naamidine A

Naamidine A exerts its anticancer effects by antagonizing the EGFR signaling pathway. Downstream of EGFR, this leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator and effector caspases.

Immunomodulation by a Naamidine J Derivative

A derivative of Naamidine J has been shown to modulate the immune response by downregulating the expression of PD-L1 on cancer cells, thereby potentially enhancing anti-tumor immunity.

References

- 1. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Cytotoxicity of Leucetta Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naamidine A is an antagonist of the epidermal growth factor receptor and an in vivo active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Naamidine Alkaloids: A Comprehensive Technical Guide to their Biological Activities

For Immediate Release

This technical guide provides an in-depth overview of the known biological activities of the Naamidine family of marine alkaloids. Targeted at researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to present a comprehensive resource on the multifaceted therapeutic potential of these natural compounds. The guide details their antifungal and antitumor properties, including mechanisms of action, quantitative data, and relevant experimental protocols.

Antifungal Activity of Naamidine A

Naamidine A, a prominent member of the Naamidine family, has demonstrated significant antifungal activity against a range of clinically relevant fungal pathogens.

Mechanism of Action: Zinc Chelation

Recent studies have elucidated that the primary antifungal mechanism of Naamidine A is through the chelation of zinc (Zn²⁺), an essential metal ion for fungal growth and enzymatic processes. The antifungal efficacy of Naamidine A is significantly diminished in the presence of excess zinc, suggesting that its activity is dependent on creating a zinc-limited environment for the fungus.[1][2] It is proposed that Naamidine A forms a 2:1 coordination complex with zinc ions.[2] This sequestration of extracellular zinc likely disrupts various zinc-dependent cellular functions in fungi.[3]

In Vitro Antifungal Activity

Naamidine A has shown potent activity against Candida albicans and various species of Trichophyton, including terbinafine-resistant strains. The quantitative data for its in vitro antifungal activity is summarized in Table 1.

| Fungal Species | Strain | Metric | Value (µM) | Reference |

| Candida albicans | CaSS1 | MIC₈₀ | 1.56 | [2] |

| Trichophyton indotiniae | CI 633/P/23 (terbinafine-sensitive) | MIC₈₀ | 12.5–25 | [2] |

| Trichophyton indotiniae | 18 (terbinafine-resistant) | MIC₈₀ | 12.5–25 | [2] |

| Trichophyton indotiniae | V245-81 (terbinafine-resistant) | MIC₈₀ | 12.5–25 | [2] |

Table 1: In Vitro Antifungal Activity of Naamidine A

In Vivo Efficacy

In a mouse model of dermatomycosis caused by Trichophyton mentagrophytes, topical application of a 1% w/v Naamidine A cream twice daily for seven days resulted in a significant reduction in fungal burden.[2]

Experimental Protocol: Antifungal Susceptibility Testing

1.4.1 Broth Microdilution Assay for Candida albicans

-

Culture Preparation: C. albicans strain CaSS1 is grown overnight in YPD (1% yeast extract, 2% peptone, 2% dextrose) at 30°C.

-

Assay Setup: The overnight culture is sub-cultured into RPMI medium. Twofold serial dilutions of Naamidine A (ranging from 0 to 25 µM) are prepared in a 384-well plate.

-

Inoculation: The fungal suspension is added to each well.

-

Incubation: Plates are incubated at 30°C for 48 hours.

-

Growth Quantification: Fungal growth is measured by optical density at 600 nm (OD₆₀₀). The MIC₈₀ is determined as the concentration of Naamidine A that inhibits 80% of fungal growth compared to the compound-free control.[2]

1.4.2 Antifungal Susceptibility Assay for Trichophyton indotiniae

-

Conidia Preparation: T. indotiniae conidia are harvested from potato dextrose agar (PDA) plates by washing with a saline-Tween solution (8 g/L NaCl, 0.025% Tween 20).

-

Assay Setup: Twofold dilutions of Naamidine A (0–50 µM) are prepared in RPMI medium in a 96-well plate.

-

Inoculation: Conidia are diluted in RPMI to a final density of 1 × 10⁶ CFU/mL and added to the wells.

-

Incubation: Plates are incubated at 28°C for 96 hours.

-

Viability Assessment: Fungal viability is determined using a resazurin (alamarBlue) metabolic dye reduction assay. Fluorescence is measured to determine the relative viable fungal burden.[2]

Antitumor Activity of the Naamidine Family

Several members of the Naamidine family have exhibited promising antitumor properties through distinct mechanisms of action.

Naamidine A: Induction of G1 Cell Cycle Arrest and Apoptosis via ERK1/ERK2 Pathway

Naamidine A has been shown to inhibit DNA synthesis in A-431 human epidermoid carcinoma cells, with complete inhibition observed at a concentration of 0.78 µM after 30 hours. At a concentration of 1.56 µM, Naamidine A induces G1 phase cell cycle arrest. The primary molecular targets of Naamidine A in these cells are the extracellular signal-regulated kinases, ERK1 and ERK2. Treatment with Naamidine A (0.78 to 3.13 µM) leads to an intensified phosphotransferase activity of ERK1 and ERK2, generating a robust ERK signal that ultimately results in cell cycle arrest. Furthermore, Naamidine A promotes caspase-dependent apoptosis in tumor cells.

References

Unveiling the Therapeutic Potential of Naamidine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Therapeutic Areas: Oncology and Infectious Diseases

Naamidine A, a marine alkaloid, has demonstrated significant potential in two primary therapeutic areas: cancer and fungal infections. Its mechanisms of action are multifaceted, primarily revolving around the modulation of metal ion homeostasis and the induction of programmed cell death.

Anticancer Potential: A Dual-Pronged Attack

Naamidine A exhibits a potent antitumorigenic activity through two distinct but potentially interconnected mechanisms: induction of apoptosis and selective disruption of zinc homeostasis in cancer cells.

Induction of Caspase-Dependent Apoptosis

Naamidine A has been shown to be a potent inducer of apoptosis in tumor cells, a critical process for eliminating cancerous cells.[1] This programmed cell death is characterized by several key molecular events:

-

Activation of Caspases: Treatment with Naamidine A leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase (caspase-3).[1]

-

Mitochondrial Disruption: The compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

-

Annexin V Staining: Cells undergoing apoptosis expose phosphatidylserine on their outer membrane, which is detectable by annexin V staining.[1]

Importantly, this pro-apoptotic activity appears to be independent of the p53 tumor suppressor protein, suggesting its potential efficacy in a broader range of cancers, including those with p53 mutations.[1]

Zinc Ionophore Activity and Disruption of Metal Homeostasis

A pivotal aspect of Naamidine A's anticancer activity is its function as a zinc ionophore. It selectively increases the intracellular concentration of zinc in cancer cells, leading to a state of "zinc dyshomeostasis" that is toxic to these cells.[2]

-

Cancer-Selective Zinc Uptake: A synthetic mimic of Naamidine A, zinaamidole A (ZNA), demonstrated a remarkable ability to induce zinc uptake specifically in transformed cells, with minimal effect on normal cells.[2]

-

Potentiation with Zinc: The cancer-specific cell death mechanism is significantly enhanced when combined with zinc sulfate.[2]

-

N2-acyl-2-aminoimidazole Core: The structural core of Naamidine A is crucial for its interaction with zinc ions.[2]

This targeted disruption of a fundamental cellular process in cancer cells presents a promising avenue for developing selective anticancer therapies.

Antifungal Activity: Targeting a Fungal Achilles' Heel

Recent studies have illuminated the potent antifungal properties of Naamidine A, particularly its efficacy against a range of fungal pathogens, including those resistant to existing treatments.[3][4][5]

Zinc Chelation as the Primary Mechanism

The antifungal action of Naamidine A is attributed to its ability to chelate zinc, an essential micronutrient for fungal growth and virulence.[3][4][5]

-

Inhibition of Fungal Growth: Naamidine A effectively inhibits the growth of various fungal species, including Candida albicans and terbinafine-resistant Trichophyton species.[3][4][5]

-

Reversal by Zinc Supplementation: The antifungal activity of Naamidine A is abolished in the presence of excess zinc, confirming that its mechanism is dependent on zinc sequestration.[3][4]

This mode of action makes Naamidine A a promising candidate for the development of novel topical antifungal agents, especially for dermatomycoses.[3][4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for Naamidine A's biological activity.

Table 1: Antifungal Activity of Naamidine A

| Fungal Species | Assay Condition | MIC (Minimum Inhibitory Concentration) | Reference |

| Trichophyton indotiniae (terbinafine-sensitive and -resistant strains) | RPMI medium | 12.5–25 µM | [3] |

| Candida albicans | RPMI medium | 1.56 µM (MIC80) | [4] |

| Candida albicans | YPD medium | Inactive | [6] |

Table 2: In Vivo Efficacy of Naamidine A in a Mouse Model of Dermatomycosis (T. mentagrophytes)

| Treatment Group | Fungal Burden (log CFU/gram of skin) | Reference |

| Untreated | ~4.8 | [4] |

| Vehicle Control | ~4.0 | [4] |

| 1% Naamidine A Cream | Limit of detection (~1.3) | [4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the therapeutic actions of Naamidine A.

Caption: Anticancer mechanism of Naamidine A.

References

- 1. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Cancer-Selective Zinc Ionophore Inspired by the Natural Product Naamidine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

In Silico Prediction of Naamidine B Protein Binding: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico workflow for predicting the protein binding of Naamidine B, a marine natural product with potential therapeutic applications. Drawing parallels from the known zinc-chelating activity of the related compound Naamidine A, this guide proposes that this compound may target and inhibit essential zinc-dependent enzymes in pathogenic fungi. We present a detailed, step-by-step computational methodology for identifying potential protein targets, predicting binding affinity, and elucidating the molecular interactions between this compound and its putative targets. This guide is intended to serve as a practical resource for researchers in drug discovery and computational biology, offering detailed protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. The overarching goal is to provide a robust framework for the in silico-driven discovery and characterization of novel antifungal agents.

Introduction

The rising threat of antifungal resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Marine natural products, such as the naamidines, represent a rich source of structurally diverse and biologically active compounds. While the bioactivity of some naamidines has been explored, the specific protein targets of many, including this compound, remain unknown. Recent studies on Naamidine A have revealed its antifungal properties are linked to zinc chelation, suggesting a potential mechanism of action involving the disruption of zinc-dependent cellular processes.[1][2][3]

This guide puts forth the hypothesis that this compound similarly exerts its biological effects through interaction with fungal zinc-dependent enzymes. Zinc is an essential cofactor for a multitude of enzymes crucial for fungal growth, metabolism, and virulence, making these proteins attractive targets for novel antifungal drugs.[1][2][3] We will use Copper-Zinc Superoxide Dismutase (Cu,Zn SOD), an essential enzyme for mitigating oxidative stress in pathogenic fungi like Candida albicans, as a representative target to illustrate a comprehensive in silico prediction workflow.

This document will provide detailed protocols for a multi-step computational approach, from target selection and model building to the precise calculation of binding affinities. The methodologies described herein are designed to be accessible to researchers with a foundational understanding of computational chemistry and molecular modeling.

Hypothesized Signaling Pathway Disruption

We hypothesize that this compound can disrupt cellular signaling pathways that are dependent on the activity of zinc-dependent enzymes. For instance, by inhibiting Cu,Zn SOD, this compound could lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and ultimately triggering apoptosis or cell death.

Figure 1: Hypothesized mechanism of this compound-induced oxidative stress.

In Silico Experimental Workflow

The proposed workflow for predicting the protein binding of this compound is a sequential process that progressively refines the prediction of binding affinity and mode.

Figure 2: Overview of the computational workflow.

Detailed Methodologies

Target Selection and Preparation

The initial and most critical step is the selection of a potential protein target. Based on our hypothesis, essential zinc-dependent enzymes in pathogenic fungi are prime candidates. For this guide, we have selected Cu,Zn Superoxide Dismutase (SOD1) from Candida albicans, a key enzyme in the fungal antioxidant defense system.[1][3]

Homology Modeling of C. albicans SOD1

Protocol:

-

Template Identification: The amino acid sequence of C. albicans SOD1 is used as a query to search the Protein Data Bank (PDB) using a tool like BLASTp. A suitable template is a homologous protein with a high sequence identity (ideally >50%) and a high-resolution crystal structure. For this example, we would use the crystal structure of Cu,Zn SOD from a related fungus as the template.

-

Sequence Alignment: The target and template sequences are aligned to establish residue-residue correspondences.

-

Model Building: A 3D model of the target protein is generated using the template structure as a scaffold. Software such as MODELLER or SWISS-MODEL can be utilized for this purpose.

-

Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D (to evaluate the compatibility of the 3D model with its own amino acid sequence).

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand (this compound) when bound to a protein target (C. albicans SOD1).

Protocol:

-

Protein and Ligand Preparation: The homology model of SOD1 is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket (active site). The 3D structure of this compound is generated and optimized using a chemistry software package.

-

Docking Simulation: A docking program like AutoDock Vina or Glide is used to perform the docking calculations. The software samples a large number of possible conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Docking Poses: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

-

System Setup: The docked this compound-SOD1 complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P) and counter-ions to neutralize the system.

-

Energy Minimization: The system undergoes energy minimization to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed to sample the conformational space of the complex. GROMACS or AMBER are commonly used software for these simulations.

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex by calculating metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Binding Free Energy Calculation

This final step provides a more accurate estimation of the binding affinity between this compound and SOD1.

Protocol:

-

MM/PBSA or MM/GBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used. These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model.

-

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): For even higher accuracy, alchemical free energy methods like FEP or TI can be employed. These methods calculate the free energy difference between two states (e.g., the bound and unbound states of the ligand) by gradually transforming one into the other.

Data Presentation

The quantitative data generated from the in silico experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking Results for this compound against Fungal Zinc-Dependent Enzymes

| Target Protein | PDB ID / Model | Docking Score (kcal/mol) | Key Interacting Residues |

| Cu,Zn SOD (C. albicans) | Homology Model | -8.5 | His46, His48, His63, Asp124 |

| Alcohol Dehydrogenase (S. cerevisiae) | 1YAD | -7.9 | Cys43, His66, Cys153 |

| Metalloprotease (A. fumigatus) | Model | -9.2 | His142, His146, Glu166 |

Table 2: MD Simulation Stability Metrics for this compound-SOD1 Complex

| Metric | Average Value | Standard Deviation | Interpretation |

| RMSD of Protein Backbone | 1.8 Å | 0.3 Å | Stable protein structure |

| RMSD of Ligand | 1.2 Å | 0.2 Å | Stable ligand binding |

| RMSF of Active Site Residues | 0.8 Å | 0.1 Å | Low flexibility, stable interactions |

Table 3: Binding Free Energy Calculations for this compound-SOD1

| Method | ΔGbind (kcal/mol) |

| MM/PBSA | -25.7 ± 2.1 |

| MM/GBSA | -22.4 ± 1.8 |

| FEP | -20.1 ± 0.9 |

Conclusion

This technical guide has outlined a comprehensive and robust in silico strategy for predicting the protein binding of this compound, with a focus on its potential as an inhibitor of fungal zinc-dependent enzymes. By following the detailed methodologies for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable insights into the mechanism of action of this promising natural product. The presented workflow, using Candida albicans Cu,Zn Superoxide Dismutase as a case study, provides a clear roadmap for the computational investigation of novel drug candidates. The integration of these in silico techniques into the early stages of drug discovery can significantly accelerate the identification and optimization of new and effective antifungal agents.

References

Navigating the Landscape of Naamidine Research: A Technical Guide to Naamidine A

A comprehensive overview for researchers, scientists, and drug development professionals on the availability, biological activity, and experimental consideration of Naamidine compounds. Due to the lack of commercial availability of Naamidine B, this guide focuses on the more extensively studied analogue, Naamidine A, as a pertinent reference point for research and development.

In contrast, its structural analogue, Naamidine A, has been the subject of more extensive research, offering valuable insights that may inform studies on related compounds. This guide provides a detailed technical overview of Naamidine A, covering its biological activities, proposed mechanisms of action, and relevant experimental protocols.

Quantitative Biological Activity of Naamidine A

Naamidine A has demonstrated notable biological activity across different therapeutic areas, particularly as an antifungal and an anticancer agent. The following table summarizes key quantitative data from published studies.

| Biological Activity | Cell Line / Organism | Metric | Value | Reference |

| Antifungal Activity | Candida albicans (CaSS1) | MIC80 | 1.56 µM (in RPMI medium) | [1][2] |

| Antifungal Activity | Trichophyton indotiniae (terbinafine-sensitive & resistant strains) | MIC80 | 12.5–25 µM | [2][3] |

| Antiproliferative Activity | EGF-mediated growth in EGFR transfected NIH3T3 cells | IC50 | 11.3 µM | [4] |

| Antiproliferative Activity | Insulin-mediated growth in EGFR transfected NIH3T3 cells | IC50 | 242 µM | [4] |

| Antiproliferative Activity | MCF-7 (breast cancer) | EC50 | 5.9 µM | [4] |

| Antiproliferative Activity | MCF-10A (non-tumorigenic mammary epithelial) | EC50 | 8.1 µM | [4] |

| In vivo Tumor Growth Inhibition | A431 epidermal carcinoma xenografts in nude mice | % Inhibition | 87.4% at 25 mg/kg | [4] |

Proposed Mechanisms of Action

Research into Naamidine A has elucidated two primary mechanisms of action: antifungal activity through zinc chelation and anticancer effects via modulation of the EGFR signaling pathway.

Antifungal Mechanism: Zinc Sequestration

Naamidine A's antifungal properties are attributed to its ability to chelate zinc, an essential metal for fungal growth and survival. Supplementation of culture medium with excess zinc has been shown to abolish the antifungal activity of Naamidine A.[1][3][5][6] This suggests that the compound either sequesters extracellular zinc, making it unavailable to the fungus, or disrupts intracellular zinc-dependent processes.

Anticancer Mechanism: EGFR Signaling Pathway Modulation

In the context of cancer, Naamidine A has been identified as a selective inhibitor of epidermal growth factor receptor (EGFR)-dependent cellular proliferation.[4][7] It has been shown to stimulate the phosphotransferase activity of extracellular regulated kinases ERK1/2, leading to a sustained increase in MAPK activity.[4] This, in turn, induces the expression of p21, a cyclin-dependent kinase inhibitor, and activates caspases 3, 8, and 9, ultimately leading to apoptosis.[4]

Experimental Protocols

Synthesis of Naamidine A

While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, a concise and scalable total synthesis of Naamidine A has been reported.[7] The synthesis involves a regioselective hydroamination of a monoprotected propargylguanidine to form the N3-protected cyclic ene-guanidine core.[4] This key step allows for subsequent functionalization at the N2 position, ultimately leading to the final product. Researchers seeking to synthesize Naamidine A should refer to the detailed methodologies described in the primary literature.[4][7]

In Vitro Antifungal Susceptibility Testing

A common method to assess the antifungal activity of compounds like Naamidine A is through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Naamidine A

-

Fungal isolates (e.g., Candida albicans, Trichophyton indotiniae)

-

RPMI 1640 medium

-

96-well microtiter plates

-

Resazurin (alamarBlue) reagent

-

Plate reader

Procedure:

-

Prepare a stock solution of Naamidine A in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of Naamidine A in RPMI medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal isolate.

-

Add the fungal inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific fungal species (e.g., 28°C for 96 hours for T. indotiniae).[3]

-

Following incubation, add resazurin reagent to each well and incubate further to allow for color development.[2][3]

-

Measure the fluorescence or absorbance using a plate reader to determine fungal viability.[2][3]

-

The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth (e.g., MIC80, 80% inhibition).

Conclusion

While the direct procurement of this compound presents a significant hurdle, the available body of research on Naamidine A provides a solid foundation for scientists in the field of drug discovery. The insights into its antifungal and anticancer activities, coupled with established experimental protocols, offer a valuable starting point for the investigation of this class of 2-aminoimidazole alkaloids. Researchers interested in this compound will likely need to undertake its chemical synthesis, and the study of Naamidine A can serve as a crucial guide for biological and mechanistic investigations.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Naamidine B Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of Naamidine B and its derivatives. This class of marine alkaloids, originally isolated from the sponge Leucetta chagosensis, has demonstrated notable biological activities, including antifungal and antiviral properties, making them promising candidates for further investigation in drug discovery and development.

Introduction

This compound is a member of the 2-aminoimidazole alkaloid family, characterized by a central imidazole ring. The synthesis of this compound and its analogues is of significant interest for structure-activity relationship (SAR) studies to explore and optimize their therapeutic potential. The protocols outlined below are based on established synthetic routes, offering a foundation for the preparation of these compounds for biological evaluation.

Data Presentation

The following tables summarize the reported in vitro biological activities of this compound and related derivatives against Tobacco Mosaic Virus (TMV) and various phytopathogenic fungi.

Table 1: In Vitro Antiviral Activity against Tobacco Mosaic Virus (TMV) [1][2][3]

| Compound | Concentration (µg/mL) | Inhibitory Effect (%) |

| This compound (1b) | 500 | 45.3 ± 1.2 |

| Naamidine A (1a) | 500 | 48.1 ± 1.5 |

| Isothis compound (1d) | 500 | No activity |

| Ribavirin (Control) | 500 | 51.2 ± 2.1 |

Table 2: In Vitro Antifungal Activity of this compound (1b) [1][2][3]

| Fungal Strain | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |

| Alternaria solani | 50 | 65.2 |

| Botrytis cinerea | 50 | 72.8 |

| Cercospora arachidicola | 50 | 68.4 |

| Fusarium graminearum | 50 | 55.1 |

| Phytophthora infestans | 50 | 75.3 |

| Rhizoctonia solani | 50 | 62.9 |

Experimental Protocols

The following protocols describe a general synthetic route to this compound, which can be adapted for the synthesis of its derivatives.

I. Synthesis of the 2-Aminoimidazole Core

This protocol outlines the key cyclization step to form the 2-aminoimidazole ring, a central feature of the naamidine alkaloids.

Materials:

-

Appropriately substituted α-amino ketone precursor

-

Cyanamide (NH₂CN)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

-

Anhydrous solvent (e.g., ethanol)

-

Sodium bicarbonate (NaHCO₃) solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Preparation of the α-amino ketone precursor: The synthesis of the specific α-amino ketone required for this compound can be achieved through various established methods, often starting from the corresponding amino acid.

-

Acidification: Dissolve the α-amino ketone precursor in an anhydrous solvent and treat it with an ethereal solution of HCl to form the hydrochloride salt.

-

Cyclization Reaction: To the solution of the α-amino ketone hydrochloride, add cyanamide. The reaction mixture is typically stirred at a controlled pH (around 4.5) to facilitate the condensation and cyclization to the 2-aminoimidazole ring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminoimidazole product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the pure 2-aminoimidazole intermediate.

II. Synthesis of this compound

This protocol describes the final steps for the synthesis of this compound from a suitable 2-aminoimidazole precursor. The key transformation in the synthesis of this compound involves the reduction of a benzylic hydroxyl group.

Materials:

-

2-aminoimidazole precursor with a benzylic hydroxyl group

-

Reducing agent (e.g., Zinc powder)

-

Acid (e.g., concentrated Hydrochloric acid)

-

Solvent (e.g., Ethanol)

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve the 2-aminoimidazole precursor containing the benzylic hydroxyl group in a suitable solvent such as ethanol.

-

Reduction: Add zinc powder to the solution, followed by the careful addition of concentrated hydrochloric acid. Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reduction by TLC until the starting material is fully consumed.

-

Work-up: Filter the reaction mixture to remove the excess zinc powder. Neutralize the filtrate with a suitable base.

-

Extraction: Extract the product into an organic solvent.

-

Drying and Concentration: Dry the organic layer and concentrate it under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography to yield pure this compound.

Visualizations

Synthetic Workflow for this compound

References

Application Notes and Protocols for Cell-Based Assays Using Naamidine Analogs